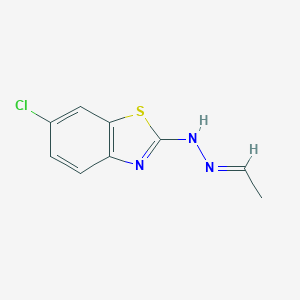
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloro group and an ethylidenehydrazino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole typically involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
6-Chloro-1,3-benzothiazole: Lacks the ethylidenehydrazino group but shares the benzothiazole core.
2-Amino-6-chlorobenzothiazole: Contains an amino group instead of the ethylidenehydrazino group.
6-Chloro-2-methylbenzothiazole: Features a methyl group instead of the ethylidenehydrazino group.
Uniqueness: 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is unique due to the presence of the ethylidenehydrazino group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.
Propiedades
Número CAS |
100220-33-5 |
|---|---|
Fórmula molecular |
C9H8ClN3S |
Peso molecular |
225.7 g/mol |
Nombre IUPAC |
6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+ |
Clave InChI |
VEQRGMKJTIFRJQ-BIIKFXOESA-N |
SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES isomérico |
C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES canónico |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
Sinónimos |
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















